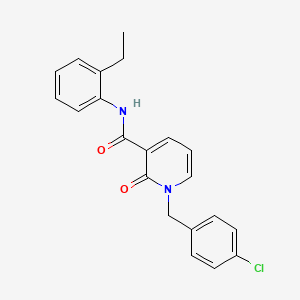
1-(4-chlorobenzyl)-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the carboxamide group, and the attachment of the chlorobenzyl and ethylphenyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, for example, would contribute to the compound’s aromaticity, while the carboxamide group could participate in hydrogen bonding. The chlorobenzyl and ethylphenyl groups could influence the compound’s overall shape and polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the pyridine ring could participate in electrophilic aromatic substitution reactions, while the carboxamide group could undergo hydrolysis. The chlorobenzyl and ethylphenyl groups could also be involved in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, while its melting and boiling points would depend on the strength of the intermolecular forces. Its reactivity would be determined by the presence of reactive groups and the stability of the molecule .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis and Antibacterial/Anti-oxidant Activities
A study focused on the synthesis of new 1,4-dihydropyridine derivatives, demonstrating their effective antibacterial and anti-oxidant functions. This research highlights the potential of such compounds in the development of treatments targeting bacterial infections and oxidative stress-related diseases (Ghorbani‐Vaghei et al., 2016).
Heterocyclic Synthesis and Antimicrobial Activity
Another study explored the synthesis of thio-substituted ethyl nicotinate derivatives, leading to the creation of new compounds with antimicrobial properties. These findings contribute to the search for new antimicrobial agents (Gad-Elkareem et al., 2011).
Metal–Organic Frameworks
Research into carboxylate-assisted ethylamide metal–organic frameworks showcased their synthesis, structure, thermostability, and luminescence studies. This work underscores the importance of such compounds in the development of advanced materials with potential applications in sensing, catalysis, and luminescence (Sun et al., 2012).
Antitubercular Activity
A specific study focused on the design, synthesis, and evaluation of 1, 4-dihydropyridine derivatives for antitubercular activity. This research highlights the potential of dihydropyridine compounds in the treatment of tuberculosis, showcasing a methodological approach to enhancing therapeutic efficacy (Iman et al., 2015).
Antioxidant Activity
The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their evaluation for antioxidant activity demonstrate the potential of these compounds in combating oxidative stress. This research offers insights into the design of potent antioxidants for medical applications (Tumosienė et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-16-6-3-4-8-19(16)23-20(25)18-7-5-13-24(21(18)26)14-15-9-11-17(22)12-10-15/h3-13H,2,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSMRBIDHGWWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2957713.png)
![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2957715.png)
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone](/img/structure/B2957716.png)
![3-(2-chlorobenzyl)-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2957717.png)

![4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957719.png)


![N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2957724.png)
![2-Methylpropyl cyano{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate](/img/structure/B2957725.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2957729.png)
